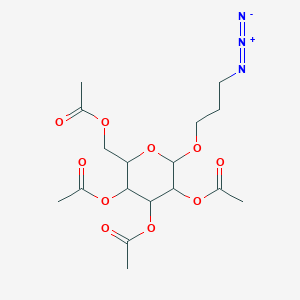

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C17H25N3O10 and a molecular weight of 431.3945 g/mol . It is known for its unique structure, which includes an azide group and multiple acetyl groups attached to a mannopyranoside backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azide introduction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common reagents used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its reactivity due to the presence of the azide group and acetyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosylbromide: This compound also contains multiple acetyl groups but differs in the sugar moiety and the presence of a bromide group instead of an azide.

1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-β-D-glucopyranose: This compound has an amino group instead of an azide and is used in glycosylation reactions.

The uniqueness of this compound lies in its azide functionality, which allows for specific and versatile chemical modifications.

Biologische Aktivität

2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative with significant potential in biochemical research and pharmaceutical applications. Its structure includes an azido group, which is known for its ability to participate in various chemical reactions, particularly in click chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C17H25N3O10

- Molecular Weight : 431.4 g/mol

- CAS Number : 252210-04-1

- Purity : Typically >95% .

Antimicrobial Properties

Recent studies have indicated that derivatives of mannopyranosides exhibit antimicrobial activity. The azido group in 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside may enhance this property due to its reactivity and potential to form stable conjugates with biomolecules. Research has shown that glycosides can inhibit the growth of various bacterial strains and fungi, suggesting that this compound could be explored for its antimicrobial potential .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of carbohydrate derivatives have been documented in various cancer cell lines. Preliminary studies involving similar azido-containing carbohydrates suggest that 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside may induce apoptosis in cancer cells. This is hypothesized to occur through the interaction of the azido group with cellular components, triggering cell death pathways .

Immunomodulatory Effects

Carbohydrate structures play a crucial role in modulating immune responses. The specific configuration of mannopyranosides can influence their interaction with immune cells. Some studies have indicated that mannose derivatives can enhance phagocytosis and activate immune pathways. Therefore, it is plausible that 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside could exhibit immunomodulatory effects worth investigating further .

Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of various glycosides, derivatives similar to 2-Azidopropyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the azido group in enhancing membrane permeability and subsequent bacterial lysis .

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7) using a range of carbohydrate derivatives. Results indicated that compounds with azido modifications exhibited higher cytotoxicity compared to their non-azido counterparts. This suggests a potential pathway for developing novel anticancer agents based on this structure .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVNXSHFGLQZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.